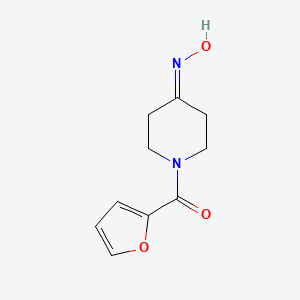

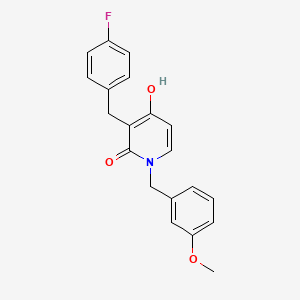

1-(2-Furoyl)piperidin-4-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Furoyl)piperidin-4-one oxime” is a chemical compound . It has a molecular formula of C10H12N2O3 .

Synthesis Analysis

Piperidone analogs, including “1-(2-Furoyl)piperidin-4-one oxime”, are synthesized through a series of reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . An α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has been used in the synthesis of valuable piperidin-4-one derivatives .Molecular Structure Analysis

The molecular structure of “1-(2-Furoyl)piperidin-4-one oxime” has been investigated using various techniques such as nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “1-(2-Furoyl)piperidin-4-one oxime” have been studied. For instance, an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has been used in the synthesis of valuable piperidin-4-one derivatives .Aplicaciones Científicas De Investigación

Proteomics Research

“1-(2-Furoyl)piperidin-4-one oxime” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.

Anticancer Therapeutics

Oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, have shown potential as anticancer therapeutics . They have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cell growth and proliferation, and their inhibition can lead to the suppression of cancer cell growth.

Anti-Inflammatory Agents

Oximes have also been studied for their anti-inflammatory potential . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These enzymes are involved in the inflammatory response, and their inhibition can help reduce inflammation.

Kinase Inhibitors

Many oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, are kinase inhibitors . They have been shown to inhibit kinases such as glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), and Janus tyrosine kinase (JAK) . Inhibition of these kinases can have various therapeutic effects, including anticancer and anti-inflammatory effects.

Generation of Nitric Oxide

Oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, can generate nitric oxide . Nitric oxide is a signaling molecule that plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Potential Treatment for Autoimmune Disorders

Oximes have been studied for their potential use in treating autoimmune disorders such as rheumatoid arthritis . They can inhibit JNKs, which play important roles in autoimmune inflammatory disorders .

Propiedades

IUPAC Name |

furan-2-yl-(4-hydroxyiminopiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h1-2,7,14H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQFXTZMGLKXKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NO)C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Furoyl)piperidin-4-one oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2380032.png)

![5-[(2-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2380033.png)

![N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide](/img/structure/B2380035.png)

![[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2380036.png)

![1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B2380037.png)

![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2380040.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)